An In-depth Technical Guide to the Core Properties of Halogenated 4-Amino-2-Pyridinones
An In-depth Technical Guide to the Core Properties of Halogenated 4-Amino-2-Pyridinones
A Note on the Subject Compound: Comprehensive technical data, including detailed synthetic protocols, spectroscopic analysis, and specific biological applications for 2(1H)-Pyridinone, 4-amino-3,5,6-trifluoro-, is not extensively available in peer-reviewed literature or public chemical databases. This guide will, therefore, focus on a closely related and well-documented analogue, 4-amino-3,5-dichloro-6-fluoro-2(1H)-pyridinone , to provide field-proven insights into the chemical and biological characteristics of this compound class. The principles, protocols, and analyses discussed are representative and can serve as an authoritative foundation for researchers working with similar fluorinated pyridinone scaffolds.
Introduction: The Pyridinone Scaffold in Modern Chemistry
Pyridinones are a fascinating and highly valuable class of six-membered heterocyclic compounds.[1] Their structure, featuring a nitrogen atom and a carbonyl group within the ring, exists in two primary regioisomeric forms: 2-pyridinones and 4-pyridinones. These scaffolds are of immense interest to medicinal and agricultural chemists for several key reasons:
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Bioisosteric Versatility: The pyridinone core is an effective bioisostere for various critical chemical moieties, including amides, phenols, and other heterocyclic systems like pyrimidines. This allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties in drug candidates.[1]
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Hydrogen Bonding Capability: Possessing both hydrogen bond donors and acceptors, the pyridinone structure can engage in multiple, specific interactions with biological targets such as enzymes and receptors.[1]
-
Synthetic Tractability: The ring system offers five positions for derivatization, providing a rich canvas for synthetic modification to optimize activity, selectivity, and metabolic stability.
The introduction of halogen atoms, particularly fluorine, to the pyridinone ring dramatically alters its electronic properties, lipophilicity, and metabolic fate. This guide focuses on 4-amino-3,5-dichloro-6-fluoro-2(1H)-pyridinone , a key intermediate whose properties and synthesis are illustrative of the broader class of halogenated aminopyridinones.
Physicochemical and Structural Properties
The fundamental properties of the representative compound, 4-amino-3,5-dichloro-6-fluoro-2(1H)-pyridinone, are summarized below. These characteristics are foundational for its handling, reactivity, and analytical identification.
| Property | Value | Source |
| CAS Number | 94133-62-7 | [2] |
| Molecular Formula | C₅H₃Cl₂FN₂O | [2] |
| Molecular Weight | 196.99 g/mol | [2] |
| IUPAC Name | 4-amino-3,5-dichloro-6-fluoro-1H-pyridin-2-one | [2] |
| Canonical SMILES | C1=C(C(=C(N)C(=C1Cl)Cl)F)N=O | [3] |
| InChIKey | JPMASQTVFRLSAV-UHFFFAOYSA-N | [3] |
Synthesis and Chemical Reactivity
Halogenated 4-amino-2-pyridinones are not typically synthesized as final targets but rather as crucial building blocks for more complex molecules. The primary documented application for 4-amino-3,5-dichloro-6-fluoro-2-pyridone is its role as a precursor in the synthesis of Fluroxypyr, a widely used selective herbicide.[4]
General Synthetic Workflow
The synthesis of such intermediates often involves a multi-step process starting from a substituted pyridine N-oxide. This approach allows for regioselective functionalization of the pyridine ring.
Caption: General synthetic workflow for pyridinone intermediates.
Key Chemical Transformations
Causality Behind Experimental Choices:
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Starting Material: The use of a pyridine N-oxide derivative is strategic. The N-oxide group activates the ring for certain substitutions and can direct incoming groups to specific positions, which is often a challenge with the electron-deficient pyridine core.
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Reduction: Catalytic hydrogenation is a clean and efficient method for reducing the nitro group to an amine.[5] The choice of a bimetallic catalyst (like Platinum/Vanadium) can enhance efficiency and selectivity, preventing over-reduction or side reactions.[5]
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Hydrolysis and Tautomerization: The conversion of the 2-chloro substituent to a 2-hydroxyl group is typically achieved via nucleophilic aromatic substitution using a strong base like potassium hydroxide. This initially forms the potassium salt of the corresponding 2-hydroxypyridine. Upon acidification or workup, this rapidly tautomerizes to the more stable 2-pyridinone form, a characteristic feature of this heterocyclic system.[1]
Spectroscopic and Analytical Characterization
Detailed, published spectra for 4-amino-3,5,6-trifluoro-2(1H)-pyridinone are not available. However, based on its structure and data from related fluorinated pyridines, we can predict its key spectral features.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of such molecules.
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¹H NMR: The spectrum would be relatively simple, likely showing a broad singlet for the N-H proton of the pyridinone and another broad signal for the two protons of the amino group (-NH₂). The exact chemical shifts would be highly dependent on the solvent used.
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¹³C NMR: The spectrum would display five distinct signals for the pyridine ring carbons. The carbon atom attached to the fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF), typically in the range of -150 to -300 Hz.[6] The carbons adjacent to the fluorine will show smaller two-bond couplings (²JCF). The carbonyl carbon (C=O) of the pyridinone ring would appear significantly downfield.
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¹⁹F NMR: This would be the most informative spectrum. It would likely show a single resonance for the three equivalent fluorine atoms. The chemical shift and coupling to adjacent carbon and potentially hydrogen atoms would be characteristic. For comparison, the fluorine signals in 2,3,5,6-tetrafluoropyridine appear between -89 ppm and -163 ppm.[6]
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight and elemental composition. For 4-amino-3,5-dichloro-6-fluoro-2(1H)-pyridinone, the mass spectrum would show a characteristic isotopic pattern for the two chlorine atoms (approximately a 9:6:1 ratio for the M, M+2, and M+4 peaks).
Biological Activity and Applications
While derivatives of 4-amino-2-pyridinone are explored for various pharmaceutical applications, the most prominent role of the subject analogue is in agrochemistry.[1]
Intermediate in Herbicide Synthesis
4-Amino-3,5-dichloro-6-fluoro-2-pyridone is a key building block for Fluroxypyr .[4] Fluroxypyr is a selective, post-emergence herbicide used to control broadleaf weeds in crops like cereals and maize.[4]
Mechanism of Action:
-
Conversion: The pyridinone intermediate is chemically converted into the final Fluroxypyr molecule.
-
Mimicry: Fluroxypyr functions as a synthetic auxin . It mimics the natural plant growth hormone, indole-3-acetic acid (IAA).[4]
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Disruption: The herbicide binds to auxin receptors in susceptible plants, leading to uncontrolled and disorganized growth. This hormonal imbalance disrupts normal physiological processes, including cell division and elongation, ultimately causing the death of the weed.[4]
Caption: Mechanism of action for herbicides derived from pyridinone.
Potential in Drug Development
The broader class of pyridinone derivatives is actively investigated in medicinal chemistry. The scaffold is present in molecules with a wide range of biological activities, including anti-HIV, anti-cancer, and anti-inflammatory properties. The ability to easily modify the core structure makes it a "privileged scaffold" in drug discovery.[1]
Experimental Protocol: Synthesis of a 4-Amino-2(1H)-pyridinone Intermediate
The following is a representative, self-validating protocol for the synthesis of a 4-amino-2(1H)-pyridinone intermediate, based on established chemical principles for this class of compounds.[5]
Objective: To synthesize 4-amino-5-methyl-2(1H)-pyridinone from 2-chloro-5-methyl-4-nitropyridine-1-oxide.
Part A: Reduction of the Nitro Group
-
Reactor Setup: In a 500 mL pressure reactor, suspend 2-chloro-5-methyl-4-nitropyridine-1-oxide (1 equiv.) in methanol (10 volumes).
-
Catalyst Addition: Add a 1% platinum / 2% vanadium on carbon catalyst (approx. 0.5 mol%).
-
Hydrogenation: Seal the reactor. Purge with nitrogen gas, then pressurize with hydrogen gas to 50 psi. Heat the mixture to 60°C with vigorous stirring.
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every hour. The reaction is complete when the starting material is no longer detected.
-
Work-up: Cool the reactor to room temperature and carefully vent the hydrogen gas. Purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude intermediate amine, 2-chloro-5-methyl-4-pyridinamine.
Part B: Hydrolysis and Cyclization
-
Reaction Setup: To the crude amine from Part A, add a 20% aqueous solution of potassium hydroxide (3 equiv.).
-
Heating: Heat the mixture to reflux (approx. 100-110°C) for 8-12 hours.
-
IPC: Monitor the disappearance of the chloro-intermediate by TLC or HPLC.
-
Work-up: Cool the mixture to room temperature. Carefully adjust the pH to ~7 using concentrated hydrochloric acid.
-
Isolation: Evaporate the mixture to dryness under reduced pressure. Add ethanol to the solid residue, stir for 30 minutes, and filter to remove the inorganic salt (KCl).[5]
-
Purification: Concentrate the ethanol filtrate to dryness. Recrystallize the crude product from hot water. Cool the solution to 0-5°C to precipitate the pure 4-amino-5-methyl-2(1H)-pyridinone.
-
Drying: Filter the crystals, wash with a small amount of cold water, and dry under vacuum at 50°C to a constant weight.
Self-Validation System: The success of each step is confirmed by IPC. The final product's identity and purity should be confirmed by NMR and MS analysis, and its melting point should be compared to literature values.
Conclusion
While specific data on 2(1H)-Pyridinone, 4-amino-3,5,6-trifluoro- remains elusive, an analysis of its close analogue, 4-amino-3,5-dichloro-6-fluoro-2(1H)-pyridinone, provides a robust technical framework. This class of halogenated aminopyridinones is characterized by its utility as a synthetic intermediate, particularly in the agrochemical industry. The underlying chemistry—leveraging N-oxides for activation, followed by reduction and nucleophilic substitution—is a powerful strategy for constructing these valuable heterocyclic cores. The principles and protocols outlined in this guide offer a solid foundation for researchers and drug development professionals working with these and other related pyridinone scaffolds.
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4-Amino-3,5-dichloro-6-fluoro-2(1H)-pyridinone | C5H3Cl2FN2O | CID 175589 . PubChem. [Link]
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Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones . MDPI. [Link]
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4-Amino-3,5-dichloro-6-fluoro-2(1H)-pyridinone . CAS Common Chemistry. [Link]
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Recent Advances of Pyridinone in Medicinal Chemistry . National Institutes of Health (NIH). [Link]
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1 H (a) and 13 C (b) NMR spectra of... . ResearchGate. [Link]
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4-Amino-6-(trifluoromethyl)pyridin-2(1H)-one . MilliporeSigma. [Link]
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3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation . ChemRxiv. [Link]
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Synthesis of 2,3-dihydro-4-pyridones . Organic Chemistry Portal. [Link]
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Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity . Royal Society of Chemistry. [Link]
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